cudraxanthone M
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4,7,8-trihydroxy-2,3,3-trimethyl-9-(3-methylbut-2-enyl)-2H-furo[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C23H24O6/c1-10(2)6-7-12-19(25)14(24)8-13-20(26)17-15(29-22(12)13)9-16-18(21(17)27)23(4,5)11(3)28-16/h6,8-9,11,24-25,27H,7H2,1-5H3 |
InChI Key |
ZYJVDWWKUSJAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=CC(=C(C(=C4O3)CC=C(C)C)O)O)(C)C |
Origin of Product |
United States |
Occurrence, Isolation, and Structural Characterization of Cudraxanthone M
Methodologies for the Isolation and Purification of Cudraxanthone M from Natural Sources
The isolation and purification of this compound from Cudrania tricuspidata involve a series of sophisticated chemical techniques, typical for extracting bioactive compounds from plant matrices nih.gov.
Chromatographic Separation Techniques for Compound IsolationFollowing extraction, chromatographic methods are indispensable for separating this compound from the complex mixture of phytochemicals present in the plant extractiipseries.orgutar.edu.mykhanacademy.orgnih.govbioanalysis-zone.com. A combination of various chromatographic techniques is typically employed to achieve high purity. These commonly include:
Column Chromatography (CC): This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20) as a mobile phase flows through the column iipseries.orgkhanacademy.org. Various solvent systems and stationary phases are utilized to achieve fractionation nih.govacs.orgmdpi.comcjnmcpu.com.
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for high-resolution separation and purification of compounds like this compound iipseries.orgbioanalysis-zone.comcjnmcpu.comkoreascience.kr. Reversed-phase (RP) C18 column chromatography, using methanol-water mixtures as eluents, has been specifically mentioned in the isolation process nih.gov.
Thin-Layer Chromatography (TLC): Often used for preliminary analysis and monitoring of separation progress, TLC aids in identifying fractions containing the target compound iipseries.orgkhanacademy.org.
Other Techniques: Methods like flash chromatography and liquid chromatography-mass spectrometry (LC-MS) are also valuable tools in the isolation and characterization process iipseries.orgkoreascience.kr.
Spectroscopic Elucidation of this compound (General mention, no specific data)The structural identification and confirmation of isolated compounds, including this compound, rely heavily on spectroscopic methodsnih.govnih.govacs.orgcjnmcpu.comacs.orgmdpi.comdntb.gov.ua. While specific spectral data are not detailed here, these techniques generally involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H, ¹³C) and 2D NMR techniques (e.g., HMQC, HMBC, NOESY) are essential for determining the arrangement of atoms and functional groups within the molecule nih.govcjnmcpu.comacs.orgmdpi.com.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) provide information about the molecular weight and fragmentation patterns, aiding in molecular formula determination and structural confirmation nih.govkoreascience.krmdpi.com.
By employing these extraction and purification strategies, followed by rigorous spectroscopic analysis, researchers can isolate and confirm the structure of this compound.
Compound Name Table
| Compound Name | CAS Number | Primary Source (as per text) |
| This compound | N/A | Cudrania tricuspidata |
| Cudratricusxanthone N | N/A | Cudrania tricuspidata |
| Cudratricusxanthone L | N/A | Cudrania tricuspidata |
| Cudratricusxanthone A | N/A | Cudrania tricuspidata |
| Cudraxanthone L | 135541-40-1 | Cudrania tricuspidata |
| Macluraxanthone B | N/A | Cudrania tricuspidata |
| Cudracuspixanthone A | N/A | Cudrania tricuspidata |
| Cudraxanthone D | 96552-41-9 | Cudrania tricuspidata |
| Dihydrokaempferol | N/A | Cudrania tricuspidata |
| Steppogenin | 56486-94-3 | Cudrania tricuspidata |
| Cudraflavanone B | N/A | Cudrania tricuspidata |
| Cudraflavanone D | N/A | Cudrania tricuspidata |
| Euchrestaflavanone C | N/A | Cudrania tricuspidata |
| Cudraflavone C | N/A | Cudrania tricuspidata |
| Kuwanon C | N/A | Cudrania tricuspidata |
| Isocudraxanthone K | N/A | Cudrania tricuspidata |
| Cudraxanthone C | N/A | Cudrania tricuspidata |
| Cudraflavone A | N/A | Cudrania tricuspidata |
| Cudraxanthone H | N/A | Cudrania tricuspidata |
| Cudraxanthone I | N/A | Cudrania tricuspidata |
| Cudraxanthone J | N/A | Cudrania tricuspidata |
| Cudraxanthone K | N/A | Cudrania tricuspidata |
| Cudraxanthone N | N/A | Cudrania tricuspidata |
| Cudraxanthone O | N/A | Cudrania tricuspidata |
| Cudracuspixanthone B | N/A | Cudrania tricuspidata |
| Cudracuspixanthone C | N/A | Cudrania tricuspidata |
| Cudracuspixanthone D | N/A | Cudrania tricuspidata |
| Cudracuspixanthone E | N/A | Cudrania tricuspidata |
| Cudracuspixanthone F | N/A | Cudrania tricuspidata |
| Cudracuspixanthone G | N/A | Cudrania tricuspidata |
| Cudratrixanthone A | N/A | Cudrania tricuspidata |
| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | N/A | Cudrania tricuspidata |
| Toxyloxanthone C | N/A | Cudrania tricuspidata |
| 1-hydroxy-3, 6, 7-trimethoxyxanthone | N/A | Cudrania tricuspidata |
| Cycloartocarpesin | N/A | Cudrania tricuspidata |
| Artocarpesin | N/A | Cudrania tricuspidata |
| Cudraflavone B | N/A | Cudrania tricuspidata |
| Xanthone (B1684191) V(1a) | N/A | Cudrania tricuspidata |
| Isogentisin | N/A | Cudrania tricuspidata |
| Alloathyriol | N/A | Cudrania tricuspidata |
| Laxanthone-I | N/A | Cudrania tricuspidata |
| Paucinervin F | N/A | Garcinia paucinervis |
| Nigrolineaxanthone K | N/A | Garcinia paucinervis |
| 5-O-methylxanthone V1 | N/A | Garcinia paucinervis |
| Ananixanthone | N/A | Garcinia paucinervis |
| Cudraxanthone G | N/A | Garcinia paucinervis |
| Merguenone | N/A | Garcinia paucinervis |
| Cudraxanthone T | N/A | Cudrania fruticosa |
| Cudraxanthone U | N/A | Cudrania fruticosa |
| Morusyunnansin G | N/A | Morus yunnanensis |
| Morachalcone B | N/A | Morus yunnanensis |
| Sanggenofuran B | N/A | Morus yunnanensis |
| Moracin D | N/A | Morus yunnanensis |
| Moracin C | N/A | Morus yunnanensis |
| Moracin I | N/A | Morus yunnanensis |
| Demethylmoracin I | N/A | Morus yunnanensis |
| Morachalcone A | N/A | Morus yunnanensis |
| Isobacachalcone | N/A | Morus yunnanensis |
| Chlorogenic acid | N/A | Cudrania tricuspidata |
| Rutin | N/A | Cudrania tricuspidata |
| Kaempferol | 520-18-3 | Cudrania tricuspidata |
| Cudracuspixanthones I-Q | N/A | Cudrania tricuspidata |
Data Tables
Table 1: Isolation Yields of Selected Compounds from Cudrania tricuspidata Roots
| Compound Name | Isolation Yield (mg) | Source Fraction/Method | Reference |
| This compound (9) | 45 | CTC332 (RP C18 CC) | nih.gov |
| Cudraxanthone L (5) | 76 | CTC333 (Silica gel CC) | nih.gov |
| Cudraxanthone D (4) | 20 | CTC333 (Silica gel CC) | nih.gov |
| Cudratricusxanthone A (7) | 50 | CTC332 (RP C18 CC) | nih.gov |
Note: RP C18 CC refers to Reversed-Phase C18 Column Chromatography. CTC332 and CTC333 are subfractions.
Biosynthetic Pathways and Precursors of Xanthones Relevant to Cudraxanthone M
Fundamental Xanthone (B1684191) Biosynthesis in Higher Plants
The formation of the basic 9H-xanthen-9-one skeleton in plants is a well-studied process that relies on precursors from two primary metabolic routes. nih.govfrontiersin.org
The xanthone scaffold is of a mixed biosynthetic origin, combining precursors from both the shikimate and acetate-malonate pathways. mdpi.comnih.govresearchgate.net The A-ring of the xanthone structure (carbons 1-4) is derived from the acetate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway. mdpi.comfrontiersin.org These pathways initiate in different cellular compartments—the shikimate pathway in the plastids and the acetate pathway in the endoplasmic reticulum—before their intermediates converge. mdpi.comnih.gov
In many plant species, including those of the Hypericaceae family, xanthone biosynthesis proceeds through a phenylalanine-dependent route. mdpi.comnih.gov This pathway begins in the cytosol with the deamination of L-phenylalanine, an amino acid produced via the shikimate pathway, into trans-cinnamic acid. mdpi.comfrontiersin.org This initial step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A series of subsequent enzymatic reactions converts trans-cinnamic acid into benzoyl-CoA, a key precursor for the formation of the xanthone B-ring. mdpi.com
An alternative pathway, observed in species from the Gentianaceae family, bypasses the direct involvement of L-phenylalanine. mdpi.comnih.gov In this route, intermediates from the shikimate pathway, such as 3-hydroxybenzoic acid, are directly utilized. frontiersin.orgnih.gov This intermediate is then activated to its CoA ester, 3-hydroxybenzoyl-CoA, which serves as the starter molecule for the subsequent condensation steps. nih.gov Though this route is less common, it represents an alternative strategy plants employ to produce the necessary precursors for xanthone synthesis. mdpi.com
Regardless of whether the pathway is phenylalanine-dependent or -independent, both routes converge to produce a central benzophenone (B1666685) intermediate. mdpi.comnih.govnih.gov The key precursor is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comchemsrc.com This molecule is formed by the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway). mdpi.combiocrick.com The formation of this benzophenone intermediate is a critical step, as it provides the direct substrate for the subsequent cyclization reaction that forms the characteristic three-ring xanthone core. nih.govfrontiersin.org
The synthesis of the xanthone core is orchestrated by specific classes of enzymes. The initial condensation reaction that forms the benzophenone skeleton is catalyzed by a type III polyketide synthase (PKS) known as benzophenone synthase (BPS). mdpi.comresearchgate.net BPS facilitates the sequential addition of three acetate units (from malonyl-CoA) to the shikimate-derived starter molecule (e.g., benzoyl-CoA). mdpi.combiocrick.com
Following the formation of the benzophenone intermediate, the final and defining step is an intramolecular oxidative C-O coupling reaction to form the heterocyclic γ-pyrone ring. nih.govresearchgate.net This crucial cyclization is catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net These enzymes, such as those from the CYP81AA family, first hydroxylate the benzophenone precursor and then catalyze the regioselective ring closure to yield either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, the foundational scaffolds for the vast diversity of natural xanthones. nih.govresearchgate.net
| Enzyme Class | Specific Enzyme Example | Function in Xanthone Biosynthesis |
| Polyketide Synthase (PKS) | Benzophenone Synthase (BPS) | Catalyzes the condensation of a benzoyl-CoA derivative with three malonyl-CoA molecules to form the benzophenone skeleton. mdpi.comresearchgate.net |
| Cytochrome P450 Monooxygenase | CYP81AA family enzymes | Perform 3'-hydroxylation of the benzophenone intermediate and subsequent regioselective intramolecular oxidative C-O coupling to form the core xanthone ring structure. nih.govresearchgate.net |
| Ammonia-Lyase | Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step in the phenylalanine-dependent pathway, converting L-phenylalanine to trans-cinnamic acid. nih.gov |
Unique Aspects of Prenylated Xanthone Biosynthesis in Cudrania Species
Cudrania species, belonging to the Moraceae family, are known for producing a variety of structurally complex xanthones, particularly prenylated xanthones like cudraxanthone M. nih.govnih.gov The biosynthesis of these compounds begins with the fundamental pathways described above to create a basic di- or trihydroxyxanthone core.
Elucidation of Prenyl Chain Incorporation Mechanisms
The attachment of prenyl groups—typically dimethylallyl moieties derived from dimethylallyl pyrophosphate (DMAPP)—to the xanthone scaffold is a critical step that significantly enhances the structural diversity and biological activity of these natural products. nih.gov This process is catalyzed by a class of enzymes known as prenyltransferases (PTs). The incorporation mechanism is generally understood as an electrophilic aromatic substitution, akin to a Friedel-Crafts alkylation reaction. nih.govresearchgate.net
In this proposed mechanism, the prenyltransferase facilitates the generation of a highly reactive allylic carbocation from the prenyl donor, DMAPP. This electrophile then attacks an electron-rich position on the aromatic ring of the xanthone acceptor molecule, leading to the formation of a new carbon-carbon bond and the release of a proton. nih.govunram.ac.id The activity of these enzymes is often dependent on the presence of divalent cations and is influenced by factors such as pH and temperature. nih.gov
Research into plants from the Moraceae family, which includes Cudrania tricuspidata (the source of this compound), has led to the identification of specific prenyltransferases. A notable example is the enzyme CtIDT (Cudrania tricuspidata isoliquiritigenin 3′-dimethylallyltransferase). nih.gov While characterized for its ability to prenylate flavonoids, CtIDT demonstrates substrate promiscuity, a common trait for such enzymes, suggesting it may act on various phenolic compounds, including xanthones. nih.govresearchgate.net CtIDT is predicted to be a membrane-bound protein, which is typical for plant prenyltransferases involved in secondary metabolism. nih.gov The general reaction catalyzed by such prenyltransferases is detailed in the table below.
| Enzyme Type | Prenyl Donor | Acceptor Molecule | Reaction Type | Key Product |
|---|---|---|---|---|
| Prenyltransferase (e.g., CtIDT) | Dimethylallyl pyrophosphate (DMAPP) | Xanthone Precursor (e.g., 1,3,7-THX) | Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) | Prenylated Xanthone |
Regioselective Prenylation Events in Xanthone Scaffold Modification
Regioselectivity—the attachment of the prenyl group to a specific position on the xanthone scaffold—is a defining feature of xanthone biosynthesis and accounts for the vast array of structurally distinct prenylated xanthones found in nature. researchgate.netnih.govnih.gov This selectivity is dictated by both the inherent chemical properties of the xanthone substrate and the specific catalytic action of the prenyltransferase enzyme.
The xanthone core itself does not have uniform reactivity. The positions on the aromatic rings are activated or deactivated for electrophilic attack based on the substitution pattern, particularly the location of hydroxyl (-OH) groups. unram.ac.id These electron-donating groups increase the nucleophilicity of the ortho and para positions, making them preferential sites for prenylation. nih.govunram.ac.id For instance, in a precursor like 1,3,7-trihydroxyxanthone (1,3,7-THX), a proposed core intermediate in the biosynthesis of many complex xanthones, the hydroxyl groups activate several positions on both aromatic rings for electrophilic substitution. nih.govresearchgate.net
The prenyltransferase enzyme plays the crucial role of guiding the prenyl carbocation to a specific activated site on the substrate, overriding purely chemical-driven reactivity to achieve high regioselectivity. nih.gov The enzyme's active site accommodates the xanthone substrate in a particular orientation, exposing only certain positions to the reactive prenyl donor. Studies on enzymes like CtIDT have shown that they can regioselectively introduce a dimethylallyl group onto the A ring of various flavonoids, demonstrating their capacity for precise control over the reaction site. nih.gov
The diverse prenylation patterns observed in xanthones isolated from Cudrania tricuspidata highlight the outcomes of these regioselective events. Different xanthones feature prenyl groups at various positions, and some, like this compound, are diprenylated, indicating that the xanthone core can undergo multiple, sequential prenylation reactions, each potentially catalyzed with specific regioselectivity. nih.govnih.govresearchgate.net The table below lists several prenylated xanthones from C. tricuspidata, illustrating the structural diversity arising from these specific enzymatic modifications.
| Compound Name | Number of Prenyl Groups | Notable Structural Features |
|---|---|---|
| Cudraxanthone C | 1 | Prenyl group attached to the xanthone core |
| Cudratricusxanthone A | 2 | Diprenylated xanthone |
| Isocudraxanthone K | 2 | Diprenylated xanthone with a different substitution pattern |
| Cudraxanthone L | 2 | Diprenylated xanthone |
| Cudracuspixanthone E | 2 | Diprenylated xanthone |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Cudraxanthone M and Derivatives
Influence of Xanthone (B1684191) Scaffold Modifications on Biological Potency
The biological profile of xanthones is intricately linked to the type, number, and position of various functional groups attached to the core dibenzo-γ-pyrone framework mdpi.comnih.gov. Modifications to this scaffold, particularly concerning prenyl, hydroxyl, and methoxy groups, can dramatically alter the compound's efficacy and mechanism of action.
The presence of prenyl groups is a defining feature of many biologically active xanthones and is often considered a pivotal functional group for their activity mdpi.com. These isoprenoid side chains significantly increase the lipophilicity of the xanthone molecule, which can enhance its ability to interact with and traverse biological membranes nih.govscilit.com.
Research on various xanthone derivatives has consistently demonstrated that prenylation enhances biological potency. For instance, studies on xanthones from Cratoxylum cochinchinense revealed that those bearing prenyl and geranyl groups exhibited significant inhibitory activity against bacterial neuraminidase frontiersin.org. The position and nature of the prenyl moiety can cause substantial differences in potency; a subtle change in the prenyl or geranyl group was found to affect inhibitory potency by as much as 100-fold in one study frontiersin.org. Similarly, the introduction of a prenyl group to a 1-hydroxyxanthone scaffold was shown to dramatically increase its anticancer activity against the MCF-7 cell line mdpi.com. The number of prenyl groups can also play a role, with studies suggesting that an increased number of these groups can lead to a significant rise in the inhibitory activity of a xanthone mdpi.com.
The table below illustrates the effect of prenylation on the cytotoxic activity of xanthone derivatives against the MCF-7 (breast adenocarcinoma) cell line.
| Compound | Key Structural Feature | IC50 (µM) against MCF-7 | Source |
| 1-hydroxyxanthone (9) | No prenyl group | Inactive | nih.gov |
| Prenylated derivative (10) | C-prenylation of compound 9 | 43.1 ± 1.2 | nih.gov |
| Prenylated derivative (11) | C-prenylation of compound 9 | 36.6 ± 1.1 | nih.gov |
This interactive table demonstrates that the addition of a prenyl side chain to an inactive hydroxyxanthone core confers moderate growth inhibitory activity.
Hydroxyl (–OH) and methoxy (–OCH₃) groups are common substituents on the xanthone scaffold that play a critical role in defining the biological activity. The positions of these oxygen-containing functional groups are key determinants of a compound's pharmacological properties mdpi.com.
Hydroxyl groups, in particular, are often crucial for bioactivity. For example, the hydroxyl groups at the C-3 and C-6 positions of α-mangostin were reported to be critical for its anticancer activity against several cell lines mdpi.com. The orientation of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, such as the one observed between the hydroxyl group at C-1 and the carbonyl group in 1-hydroxyxanthone, which stabilizes the molecule's conformation nih.gov. The distribution of electron density, and consequently the molecule's reactivity and ability to interact with biological targets, is significantly influenced by the position of hydroxyl substituents nih.gov.
Methoxy groups also influence a compound's activity. In a study on xanthones as inhibitors of the enzyme CDK4, it was found that a methoxy group at the C-7 position could have a negative influence on activity mdpi.com. However, this negative effect could be counteracted by the presence of other functional groups, such as a hydroxylated isoprenyl moiety mdpi.com. This interplay highlights the complex nature of SAR, where the combined effect of multiple substituents determines the final biological outcome.
Beyond prenyl, hydroxyl, and methoxy groups, the introduction of other substituents can be a viable strategy for modifying the bioactivity of xanthones. Halogenation, the process of adding halogen atoms (e.g., fluorine, chlorine, bromine) to a molecule, is a common technique in medicinal chemistry to alter a compound's properties.
Recent research has explored the synthesis of halogenated xanthone derivatives to evaluate their potential as therapeutic agents nih.govmdpi.com. A 2025 study investigated new synthetic derivatives of halogenated xanthones for their antibacterial properties against acne-causing bacteria nih.gov. The structure-activity relationship analysis in this study revealed that the attachment of different substituents, including halogens, at various positions was responsible for the potent activity of the most effective compound nih.gov. The interconversion of functional groups on the xanthone aromatic rings, including halogenation, can be performed directly, allowing for the synthesis of diverse derivatives for biological screening nih.gov.
Computational Approaches for SAR Analysis
Computational methods, including QSAR and pharmacophore modeling, are powerful tools for analyzing and predicting the biological activity of compounds like cudraxanthone M. These in silico techniques accelerate the drug design process by identifying key structural features required for activity and screening large databases for novel, potent analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. This approach is widely used to understand the SAR of xanthone derivatives and to predict the activity of newly designed compounds nih.govugm.ac.idnih.gov.
QSAR models can be ligand-based or receptor-based.
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules with known activities to build a model. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These 3D-QSAR methods correlate the biological activity of ligands with their steric, electrostatic, and other physicochemical fields researchgate.netresearchgate.net. For instance, 3D-QSAR studies on xanthone derivatives as α-glucosidase inhibitors concluded that biological activity depends on the steric and electrostatic interactions of the ligand's structural features with the receptor researchgate.net.
Receptor-Based QSAR: When the 3D structure of the target receptor is available, molecular docking can be used to position the ligands into the active site. This information is then used to derive receptor-based QSAR models researchgate.net. This method helps to better interpret the structure-activity relationship by combining the QSAR contour maps with the specific interactions observed in the docked binding structures researchgate.net.
QSAR models for various xanthone derivatives have identified several molecular descriptors that are significantly correlated with anticancer activity, including dielectric energy, hydroxyl group count, LogP (lipophilicity), and solvent-accessible surface area nih.gov.
The general workflow for a QSAR study on this compound derivatives would involve the steps outlined in the table below.
| Step | Description |
| 1. Data Set Selection | A series of this compound analogues with measured biological activity (e.g., IC50 values) is compiled. |
| 2. Structural Optimization | The 3D structures of all compounds are generated and their geometries are optimized using computational chemistry methods (e.g., AM1, DFT). nih.govnih.gov |
| 3. Descriptor Calculation | Various molecular descriptors (e.g., electronic, steric, thermodynamic, topological) are calculated for each molecule. |
| 4. Model Development | Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov |
| 5. Model Validation | The model's statistical robustness and predictive power are rigorously validated using internal (e.g., cross-validation) and external test sets. tandfonline.com |
| 6. Interpretation & Prediction | The validated model is used to interpret which structural features are crucial for activity and to predict the potency of new, unsynthesized analogues. |
Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target nih.govnih.gov.
Pharmacophore models can be developed using two main approaches:
Ligand-Based: This method is employed when the structures of several active ligands are known, but the receptor structure is not. The model is built by aligning the active molecules and identifying common chemical features plos.org.
Structure-Based (Receptor-Based): When the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the receptor and a bound ligand within the active site plos.orgmdpi.com.
Once a validated pharmacophore model for a target of this compound is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds mdpi.com. This process, known as virtual screening, helps to identify novel molecules from different chemical classes that match the pharmacophore and are therefore likely to be active nih.gov. The identified "hits" can then be prioritized for acquisition or synthesis and subsequent biological testing, significantly streamlining the search for new lead compounds.
Synthetic Methodologies for Cudraxanthone M and Its Analogues
Established Synthetic Routes for Xanthone (B1684191) Core Construction
The construction of the xanthone skeleton can be broadly categorized into methods proceeding via benzophenone (B1666685) intermediates, diaryl ether intermediates, or direct cyclization reactions.
Grover, Shah, and Shah Reaction
The Grover, Shah, and Shah (GSS) reaction is a classical one-pot method for synthesizing hydroxyxanthones up.pt, core.ac.uk, cuni.cz. This method typically involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative, often catalyzed by Lewis acids such as zinc chloride in phosphoryl chloride (ZnCl2/POCl3) up.pt, core.ac.uk, cuni.cz, nih.gov. An improvement on this reaction involves the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, P2O5/MeSO3H), which has been shown to provide better results and higher yields, sometimes avoiding the formation of benzophenone intermediates up.pt, researchgate.net. The reaction mechanism generally proceeds through the formation of a benzophenone intermediate, which then undergoes cyclodehydration to form the xanthone ring core.ac.uk, cuni.cz. However, direct xanthone formation is facilitated if the benzophenone intermediate possesses appropriate hydroxyl groups for cyclization core.ac.uk, cuni.cz. Modified GSS methods have been employed to synthesize various hydroxyxanthone derivatives upm.edu.my.
Cyclodehydration of 2,2′-Dihydroxybenzophenones
This route involves the synthesis of a 2,2′-dihydroxybenzophenone intermediate, which is subsequently cyclized through a dehydration process to yield the xanthone core researchgate.net, mdpi.com, nih.gov. The 2,2′-dihydroxybenzophenone intermediate can be prepared via Friedel-Crafts acylation of a phenolic derivative with a benzoyl chloride cuni.cz. The cyclodehydration step typically requires acidic conditions or dehydrating agents to close the central pyrone ring up.pt, researchgate.net, mdpi.com, nih.gov.
Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids
This strategy begins with the formation of a 2-aryloxybenzoic acid intermediate, often synthesized via an Ullmann condensation reaction between a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid up.pt, core.ac.uk, mdpi.com, wits.ac.za, cuni.cz. Once the diaryl ether linkage is established, the 2-aryloxybenzoic acid undergoes intramolecular electrophilic cycloacylation, typically under strong acidic or Lewis acidic conditions, to form the xanthone skeleton up.pt, core.ac.uk, mdpi.com, wits.ac.za, cuni.cz. This method is popular due to the generally higher yields obtained from the acylation step compared to the Ullmann ether synthesis itself up.pt, core.ac.uk.
Aryne Coupling Reactions
More contemporary methods utilize aryne chemistry for xanthone synthesis, offering more efficient and milder conditions nih.gov, sciencepublishinggroup.com. These reactions typically involve the in situ generation of arynes from precursors like silylaryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF) nih.gov, nih.gov, sciencepublishinggroup.com. The aryne then undergoes a tandem intermolecular nucleophilic coupling with a substituted benzoate (B1203000) (e.g., a salicylate) followed by intramolecular electrophilic cyclization to form the xanthone ring in a one-pot procedure nih.gov, sciencepublishinggroup.com. This approach has demonstrated good yields and tolerates various functional groups, making it a versatile route for synthesizing xanthones and related heterocycles nih.gov, nih.gov, sciencepublishinggroup.com.
Table 1: Established Synthetic Routes for Xanthone Core Construction
| Method | Key Reagents/Conditions | Typical Intermediates | Advantages | Typical Yield Range | Key References |
| Grover, Shah, and Shah (GSS) Reaction | Salicylic acid derivative, phenol, ZnCl2/POCl3 or Eaton's reagent (P2O5/MeSO3H) | Benzophenone (sometimes) | One-pot synthesis for hydroxyxanthones; Eaton's reagent offers improved yields. | 60-95% | up.ptcore.ac.uknih.govmdpi.comcuni.czresearchgate.netupm.edu.my |
| Cyclodehydration of 2,2′-Dihydroxybenzophenones | Acid catalyst (e.g., P2O5, MeSO3H) | 2,2′-Dihydroxybenzophenone | Direct cyclization of a pre-formed benzophenone intermediate. | N/A | up.ptnih.govmdpi.comresearchgate.netresearchgate.net |
| Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids | Strong acids (e.g., PPA), Lewis acids; often preceded by Ullmann condensation | 2-Aryloxybenzoic acid | Generally provides higher yields than direct Ullmann ether synthesis; well-established route. | N/A | up.ptcore.ac.uknih.govmdpi.comcuni.czwits.ac.za |
| Aryne Coupling Reactions | Aryne precursors (silylaryl triflates), CsF, substituted benzoates (e.g., salicylates) | N/A (often one-pot) | Efficient, milder reaction conditions, one-pot procedure, good functional group tolerance. | 45-83% | nih.govsciencepublishinggroup.comnih.gov |
Strategies for Regioselective Introduction of Substituents
Xanthone derivatives often feature various substituents, including hydroxyl, methoxy, and prenyl groups, which significantly influence their biological activities core.ac.uk, mdpi.com, researchgate.net. Regioselective introduction of these groups is critical for synthesizing specific target molecules.
Prenylation Strategies for Xanthone Derivatives
Prenyl groups (isoprenyl or geranyl substituents) are commonly found in natural xanthones and are known to enhance their lipophilicity and biological potency, including antioxidant, anti-inflammatory, and anticancer activities mdpi.com, researchgate.net. Cudraxanthone M is recognized as a prenylated xanthone ontosight.ai, mdpi.com, rsc.org.
Several strategies exist for introducing prenyl substituents onto the xanthone core:
Direct Prenylation: Xanthone precursors or pre-formed xanthone cores can be reacted with prenyl bromide in an alkaline medium to introduce O-prenyl groups. Subsequent Claisen rearrangement, often facilitated by heat or microwave irradiation, can lead to C-prenylated xanthones or cyclized products like dihydropyranoxanthones researchgate.net.
Regioselective Coupling: Specific trihydroxyxanthones can undergo regioselective coupling reactions with prenylating agents such as prenal. For instance, 1,3,7-trihydroxyxanthone has been reacted with prenal in the presence of calcium hydroxide (B78521) under thermal or room temperature conditions to selectively yield naturally occurring prenylated xanthones like Osajaxanthone and Nigrolineaxanthone F with high yields acs.org.
These methods allow for the controlled synthesis of prenylated xanthones, enabling the exploration of their structure-activity relationships and the development of novel analogues.
Table 2: Strategies for Prenylation of Xanthone Derivatives
| Strategy | Key Reagents/Conditions | Product Type | Advantages | Typical Yield Range | Key References |
| Prenylation with Prenyl Bromide | Prenyl bromide, alkaline medium (e.g., KOH), solvent | O-prenylated xanthones, followed by C-prenylated xanthones (via rearrangement) | Direct introduction of prenyl group; versatile. | High | researchgate.net |
| Microwave-assisted Prenylation | Prenyl bromide, alkaline medium, microwave irradiation | O-prenylated xanthones | Significantly reduced reaction times, improved yields, and selectivity. | High | researchgate.net |
| Claisen Rearrangement of O-prenylated xanthones | Heat, N,N-diethylaniline, microwave irradiation | C-prenylated xanthones, dihydropyranoxanthones | Facilitates migration of prenyl group to carbon positions or cyclization. | N/A | researchgate.net |
| Regioselective Coupling with Prenal | Prenal, Ca(OH)2, thermal or room temperature conditions | Specific C-prenylated xanthones (e.g., Osajaxanthone, Nigrolineaxanthone F) | High regioselectivity and yield for specific natural product synthesis. | 75-98% | acs.org |
Compound List
this compound
Xanthone
Thioxanthone
Acridone
α-Mangostin
Osajaxanthone
Nigrolineaxanthone F
1,3,7-Trihydroxyxanthone
2,2′-Dihydroxybenzophenone
2-Aryloxybenzoic acid
Salicylic acid
Phenol
Prenyl group
Prenylated xanthone
Computational Chemistry Applications in Cudraxanthone M Research
Electronic Structure Calculations for Reactivity and Interaction Prediction
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These quantum mechanical methods are used to determine the distribution of electrons within a molecule, which in turn governs its chemical reactivity and how it interacts with other molecules. By mapping regions of high and low electron density, researchers can predict which parts of Cudraxanthone M are likely to engage in chemical reactions or form bonds with biological targets. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including complex organic molecules like this compound. mdpi.comua.pt DFT calculations are centered on the principle that the ground-state energy of a molecule is a unique functional of its electron density. aps.org This approach provides a balance between accuracy and computational cost, making it a popular choice for analyzing molecular properties. mdpi.com
In the study of this compound, DFT is applied to calculate key molecular-level descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmdpi.com For this compound, MEP maps would highlight the oxygen atoms of the hydroxyl and carbonyl groups as potential sites for electrophilic attack and hydrogen bond donation.
Illustrative DFT-Derived Parameters for this compound The following table is an illustrative example of the types of parameters that would be generated from a DFT analysis of this compound. These are not actual calculated values.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.9 eV | Quantifies the ability to accept electrons |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank these poses based on their predicted binding energy. nih.gov
For this compound, molecular docking studies would be employed to screen its potential to inhibit various protein targets implicated in disease, such as kinases, cyclooxygenases, or other enzymes. The primary goals of such a study are to predict the binding mode and estimate the binding affinity.
The binding mode refers to the specific three-dimensional orientation and conformation of this compound within the active site of a target protein. Analysis of the binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov
The binding affinity is a quantitative measure of the strength of this interaction, typically expressed in kcal/mol. A lower (more negative) binding affinity value suggests a stronger, more favorable interaction between the ligand and the target. This value is critical for prioritizing potential drug candidates for further experimental testing. nih.govyoutube.comnih.gov
Illustrative Molecular Docking Results for this compound This table provides a hypothetical example of results from a molecular docking study of this compound against a potential protein target. The data is for illustrative purposes only.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Pi-Alkyl |
| Protein Kinase B (Akt1) | -7.9 | Lys179, Glu228, Leu264 | Hydrogen bonds, Hydrophobic |
| TNF-alpha | -9.1 | Tyr59, Gly121, Tyr151 | Pi-Pi Stacking, Hydrogen bonds |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulation is a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the dynamic behavior of proteins and ligands, which is something static models like molecular docking cannot fully capture. nih.gov For this compound, MD simulations are essential for analyzing the stability of its complex with a target protein and understanding its conformational flexibility. scielo.org.za
Simulations can reveal how the binding of this compound affects the protein's structure and dynamics. nih.gov Key analyses performed during MD simulations include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex over the simulation period. A stable RMSD indicates that the ligand remains securely bound within the active site. scielo.org.za Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. These simulations confirm whether the interactions predicted by docking are maintained under physiological conditions. scielo.org.za
In Silico ADMET Prediction (Excluding specific pharmacokinetic data, focus on methodology)
Before a compound can become a viable drug, it must possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.govmdpi.com These predictive models are typically built from large datasets of existing drugs and compounds and employ quantitative structure-activity relationship (QSAR) or machine learning algorithms. jbiochemtech.com
For this compound, various ADMET parameters would be predicted based on its molecular structure. Methodologies involve calculating physicochemical descriptors (e.g., molecular weight, logP, polar surface area) and using them as inputs for established predictive models. For example, Lipinski's Rule of Five is a widely used guideline based on such descriptors to assess a compound's "drug-likeness" and predict its potential for oral absorption. mdpi.com Other models can predict potential interactions with metabolic enzymes like cytochrome P450s, permeability across the blood-brain barrier, or potential for toxicity. nih.govsemanticscholar.org
Virtual Screening and De Novo Design of this compound Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov When applied to this compound research, virtual screening can be used to find existing compounds with similar structures or properties that might exhibit improved activity or better ADMET profiles. mdpi.com This can be done through ligand-based approaches, which search for molecules with similar 2D or 3D features to this compound, or structure-based approaches, which dock thousands of compounds into the target's active site. nih.gov
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.govnih.gov Starting with the scaffold of this compound bound to its target, de novo design algorithms can suggest modifications or build new molecules entirely by placing fragments into unoccupied pockets of the binding site to optimize interactions. This approach aims to create novel analogues of this compound with enhanced binding affinity, selectivity, and drug-like properties, providing a rational path for lead optimization. nih.gov
Advanced Analytical Methodologies for Cudraxanthone M Quantification and Characterization in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the fundamental tool for the separation, isolation, and quantification of Cudraxanthone M from intricate sample mixtures. The selection of a specific technique is contingent on the analytical objective, whether it be routine quantification, rapid screening, or in-depth characterization.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the quantitative analysis of xanthones, including this compound. nih.gov Method development for these compounds typically involves a reversed-phase approach, which is ideal for separating moderately polar compounds.
A common setup employs a C18 column, which provides excellent separation for a wide range of xanthone (B1684191) derivatives. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (frequently containing an acidifier like formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as methanol or acetonitrile. nih.gov Detection is commonly performed using a UV detector, with xanthones exhibiting strong absorbance at specific wavelengths, often around 254 nm. nih.gov
Validation of an HPLC method is critical to ensure its reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's capacity to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. semanticscholar.org
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. semanticscholar.org
The table below illustrates typical parameters for an HPLC method developed for the analysis of xanthones.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile |
| Elution | Gradient elution (e.g., 65-90% B over 30 minutes) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5 - 20 µL |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis
For higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly adopted. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. frontiersin.org This results in significantly reduced analysis times and lower solvent consumption, making it a cost-effective and environmentally friendly alternative to conventional HPLC. The principles of method development for UHPLC are similar to HPLC, but parameters are adjusted for the higher pressures and faster flow rates. A UHPLC method can often reduce a 30-minute HPLC run to under 5 minutes, making it ideal for screening large numbers of samples. mdpi.com
Hyphenated Techniques (e.g., LC-Photodiode Array (PDA), LC-Electrospray Ionization Mass Spectrometry (ESI-MS/MS))
Hyphenating liquid chromatography with advanced detectors provides a wealth of information from a single analytical run.
LC-Photodiode Array (PDA): A PDA detector, coupled with an LC system, acquires the entire UV-visible spectrum for each point in the chromatogram. This is invaluable for peak purity assessment and for the tentative identification of compound classes based on their UV spectral characteristics. For xanthones, the characteristic UV absorption profile can help distinguish them from other co-eluting phytochemicals. mdpi.com
LC-Electrospray Ionization Mass Spectrometry (ESI-MS/MS): This powerful combination links the superior separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing molecular weight information. ncsu.edunih.gov The subsequent fragmentation of these precursor ions in the mass spectrometer (MS/MS) yields a unique fragmentation pattern that acts as a structural fingerprint, allowing for highly confident identification and quantification of the analyte, even at trace levels. ncsu.edu This technique is particularly crucial for analyzing this compound in complex biological matrices where co-eluting compounds can interfere with other detectors. nih.gov
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for the structural confirmation of isolated compounds like this compound. High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with extremely high accuracy. nih.gov This allows for the calculation of a unique elemental formula, which is a critical step in the identification of a new or known compound.
Tandem MS (MS/MS) experiments are used to further elucidate the structure. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, researchers can piece together the compound's structure, such as identifying the loss of isoprenyl groups, which are characteristic of prenylated xanthones. mdpi.comnih.gov The fragmentation pathways of xanthones have been studied, and specific losses, such as the retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring, can provide diagnostic information about the substitution pattern. nih.gov
The high sensitivity of MS, particularly in modes like multiple reaction monitoring (MRM), makes it the gold standard for trace analysis, enabling the quantification of this compound in pharmacokinetic studies where concentrations in plasma or tissues can be very low. mdpi.com
The table below shows an example of mass spectral data that could be obtained for a xanthone.
| Ion Type | m/z (mass-to-charge ratio) | Interpretation |
| [M-H]⁻ | e.g., 395.1449 | Deprotonated molecular ion (provides molecular weight) |
| [M-H-C₃H₅]⁻ | e.g., 354.1183 | Loss of a prenyl side chain fragment |
| [M-H-C₄H₇]⁻ | e.g., 340.0921 | Loss of a dimethylallyl side chain fragment |
| RDA fragment | Varies | Result of retro-Diels-Alder fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
While MS provides information on molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of a molecule like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.
A suite of NMR experiments is typically required:
¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts, coupling constants, and signal multiplicities help to define the structure. preprints.org
¹³C NMR: Shows signals for each unique carbon atom in the molecule, indicating the size and symmetry of the carbon skeleton. bhu.ac.inlibretexts.org The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, aromatic, aliphatic). libretexts.org
2D NMR Experiments: These experiments reveal correlations between nuclei and are essential for assembling the final structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. preprints.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. preprints.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. preprints.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, helping to determine the stereochemistry and conformation of the molecule.
The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals and the definitive determination of the constitution and relative stereochemistry of this compound. researchgate.net
Sample Preparation Strategies for Complex Biological and Plant Extracts
The quality of analytical data is heavily dependent on the sample preparation process. The goal is to efficiently extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For plant extracts , such as those from the root or bark of Cudrania tricuspidata, the process often begins with drying and grinding the plant material to increase the surface area. nih.govresearchgate.net A solvent extraction is then performed. The choice of solvent is critical; methanol or ethanol are commonly used to extract a broad range of phytochemicals, including xanthones. researchgate.net Further purification steps, known as fractionation, may involve:
Liquid-Liquid Extraction (LLE): Partitioning the crude extract between immiscible solvents of different polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
Solid-Phase Extraction (SPE): Using a solid sorbent in a cartridge to selectively adsorb either the analyte or impurities, allowing for their separation.
Column Chromatography: A preparative technique using silica (B1680970) gel or other stationary phases to isolate individual compounds from the complex extract.
For biological matrices like plasma or tissue, the challenges include high protein content and very low analyte concentrations. Sample preparation is essential to remove proteins that can interfere with analysis and damage analytical columns. nih.gov Common techniques include:
Protein Precipitation (PPT): Adding an organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) to the sample to denature and precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): Extracting the analyte from the aqueous biological fluid into an immiscible organic solvent.
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up and concentrating analytes from biological samples, offering better recovery and cleaner extracts compared to PPT and LLE.
The choice of sample preparation method is a balance between recovery, cleanliness, speed, and cost, and must be carefully optimized for each specific matrix and analytical technique.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is a highly efficient automated technique for extracting solid and semi-solid samples with liquid solvents. It utilizes elevated temperatures and pressures to enhance the extraction process, resulting in significantly reduced solvent consumption and extraction times compared to traditional methods like Soxhlet or maceration. While specific ASE protocols for this compound are not extensively documented, the methodology has been successfully applied to the extraction of other xanthones from plant materials, providing a valuable framework.
For instance, the ASE method developed for the extraction of xanthones from mangosteen pericarp demonstrates the technique's efficacy. In that study, 95% ethanol was employed as the extraction solvent. The operational parameters were optimized to achieve high recovery rates and reproducibility. The optimized procedure was completed in approximately 30 minutes, yielding a recovery of over 96%. lcms.cz Such a method could be adapted for the extraction of this compound from Cudrania tricuspidata.
Key parameters that would require optimization for this compound extraction using ASE include the choice of solvent, temperature, static extraction time, and the number of extraction cycles. A systematic approach, such as a Box-Behnken design, could be employed to determine the optimal conditions for maximizing the recovery of this compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Ethanol (80-95%) | Effective in solubilizing xanthones. semanticscholar.orgnih.gov |
| Temperature | 33-55°C | Increased temperature enhances extraction efficiency, but must be balanced to prevent degradation of thermolabile compounds. semanticscholar.org |
| Static Time | 5-15 minutes | Allows for sufficient interaction between the solvent and the sample matrix. |
| Pressure | ~1500 psi | Maintains the solvent in a liquid state above its boiling point, facilitating faster extraction. |
| Number of Cycles | 1-3 | Multiple cycles with fresh solvent can improve extraction yield. lcms.cz |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from solution. thermofisher.com It is particularly valuable for cleaning up complex extracts prior to chromatographic analysis. The principle of SPE involves passing a sample through a solid adsorbent (the stationary phase), which retains the analyte or the impurities. The analyte is then eluted with a suitable solvent.
The development of an SPE method for this compound would involve the following key steps:
Sorbent Selection: Based on the polarity of this compound, a reversed-phase sorbent like C18 would likely be appropriate.
Conditioning: The sorbent is treated with a solvent, typically methanol followed by water, to activate the stationary phase.
Sample Loading: The crude extract containing this compound, dissolved in a suitable solvent, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly retained.
Elution: A strong solvent is used to desorb and collect the purified this compound.
| Step | Solvent/Reagent | Purpose |
|---|---|---|
| Conditioning | Methanol, followed by deionized water | To activate the C18 sorbent. sigmaaldrich.com |
| Sample Loading | Crude extract dissolved in an appropriate solvent | To adsorb the analyte onto the stationary phase. thermofisher.com |
| Washing | Water or a low-percentage organic solvent mixture | To remove polar impurities. thermofisher.com |
| Elution | Ethanol, Methanol, or Ethyl Acetate | To recover the purified xanthone. thermofisher.com |
Considerations for Compound Stability During Analytical Procedures
The chemical stability of this compound during extraction, purification, and analysis is a critical factor that can significantly impact the accuracy of quantification. Xanthones, being polyphenolic compounds, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can influence their stability.
A study on the stability of other xanthone derivatives demonstrated that pH can have a significant effect on their integrity. For instance, one xanthone derivative showed degradation over time across a range of pH values, while another was found to be more stable in a pH range closer to that of human skin (pH 4.5-6.0). nih.gov This highlights the importance of controlling the pH of solutions used during analytical procedures.
To ensure the stability of this compound, the following considerations should be taken into account:
Temperature: Elevated temperatures used in some extraction techniques could potentially lead to the degradation of thermolabile compounds. It is crucial to optimize the temperature to balance extraction efficiency and compound stability. nih.gov
Light: Exposure to direct light, especially UV light, should be minimized, as it can induce photochemical reactions. The use of amber vials and conducting experiments under subdued lighting can mitigate this risk.
pH: The pH of the solvents and buffers used should be carefully controlled to prevent acid- or base-catalyzed degradation.
Solvent Selection: The choice of solvent can also impact stability. Solvents should be of high purity and free from contaminants that could react with the analyte.
Storage: Extracts and purified samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation over time.
By carefully controlling these parameters, the integrity of this compound can be maintained throughout the analytical process, leading to more accurate and reliable research findings.
Emerging Research Directions and Future Prospects for Cudraxanthone M
Exploration of Novel Biological Activities and Therapeutic Applications
Initial research into the biological activities of cudraxanthone M has primarily focused on its cytotoxic and anti-inflammatory potential. These early findings have paved the way for more in-depth investigations into its therapeutic applications.
One of the most significant observed effects of this compound is its potent cytotoxic activity against various cancer cell lines. Studies have shown that it can induce apoptosis, or programmed cell death, in tumor cells. For instance, several xanthones from C. tricuspidata, including this compound, have demonstrated strong cytotoxic activity against the human promyelocytic leukemia cell line HL-60, with an LD50 (lethal dose for 50% of cells) of less than 10 μM tandfonline.com. The mechanism of this cytotoxicity is believed to involve DNA fragmentation, a hallmark of apoptosis tandfonline.com. This suggests that this compound could be a valuable lead compound in the development of new anticancer therapies.
Beyond its anticancer potential, this compound has also exhibited promising anti-inflammatory properties. Research has indicated that it may help to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in human keratinocytes nih.gov. This suggests a potential therapeutic role for this compound in inflammatory skin conditions. Further research into other xanthones from C. tricuspidata, such as cudraxanthone D, has shown inhibition of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), providing a basis for investigating similar mechanisms for this compound mdpi.comnih.gov.
The table below summarizes some of the observed biological activities of this compound and related compounds.
| Compound | Biological Activity | Cell Line/Model | Key Findings |
| This compound | Cytotoxicity | HL-60 (Human promyelocytic leukemia) | Strong cytotoxic activity (LD50 < 10 μM), induces apoptosis via DNA fragmentation tandfonline.com. |
| This compound | Anti-inflammatory | HaCaT (Human keratinocytes) | Decreased production of IL-6 and IL-8 nih.gov. |
| Cudraxanthone D | Anti-inflammatory | Imiquimod-induced psoriasis mouse model | Reduced psoriatic characteristics by inhibiting STAT1 and NF-κB pathways mdpi.com. |
| Cudraxanthone H | Cytotoxicity | Oral squamous cell carcinoma cells | Induces growth inhibition and apoptosis via NF-κB and PIN1 pathways nih.govworldscientific.com. |
| Isocudraxanthone K | Cytotoxicity | Oral cancer cells | Induces growth inhibition and apoptosis via Hypoxia Inducible Factor-1α nih.gov. |
Future research will likely expand to explore other potential therapeutic applications of this compound, including its potential antiviral, antibacterial, and neuroprotective effects, which have been observed in other xanthone (B1684191) derivatives.
Comprehensive Elucidation of Biosynthetic Gene Clusters and Regulatory Mechanisms
Understanding the biosynthetic pathway of this compound is crucial for its sustainable production and for enabling metabolic engineering approaches. The biosynthesis of xanthones in plants is a complex process that is gradually being unraveled.
Recent studies have made significant strides in identifying the key enzymes and genes involved in the biosynthesis of the xanthone core structure in Cudrania tricuspidata. The pathway begins with the formation of a benzophenone (B1666685) precursor. Key enzymes that have been cloned and characterized from C. tricuspidata include benzoyl-coenzyme A (CoA) ligase (BZL), benzophenone synthase (BPS), and benzophenone 3'-hydroxylase (B3'H) nih.gov. These enzymes work in concert to produce 2,3',4,6-tetrahydroxybenzophenone, a key intermediate in the formation of various xanthone derivatives nih.gov.
The general biosynthetic pathway for the xanthone core is believed to involve the following steps:
Formation of Benzoyl-CoA: Catalyzed by BZL from benzoate (B1203000) nih.gov.
Formation of 2,4,6-trihydroxybenzophenone: BPS catalyzes the condensation of benzoyl-CoA and three molecules of malonyl-CoA nih.gov.
Hydroxylation to 2,3',4,6-tetrahydroxybenzophenone: This step is carried out by B3'H nih.gov.
Following the formation of the core xanthone structure, further modifications such as prenylation, methylation, and glycosylation occur to generate the diverse range of xanthones found in C. tricuspidata, including this compound. The specific enzymes responsible for the prenylation of the xanthone core to form this compound have yet to be fully elucidated. Identifying and characterizing the complete biosynthetic gene cluster for this compound will be a key area of future research. This will involve genomic and transcriptomic analyses to identify candidate genes, followed by functional characterization of the encoded enzymes.
Development of Chemoenzymatic and Biosynthetic Engineering Approaches for Production
The natural abundance of this compound in Cudrania tricuspidata is relatively low, which limits its availability for extensive research and potential therapeutic use. Therefore, the development of efficient and scalable production methods is a critical research direction.
Chemoenzymatic synthesis offers a promising approach that combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This strategy could be employed to synthesize the core xanthone scaffold chemically, followed by enzymatic modifications, such as prenylation, to produce this compound. This approach can overcome the challenges of complex chemical synthesis and the low yields of natural extraction nih.govrsc.orgnih.gov.
Biosynthetic engineering provides another powerful avenue for the production of this compound. This involves the heterologous expression of the this compound biosynthetic genes in a microbial or plant host that is more amenable to large-scale fermentation or cultivation. Recent research has demonstrated the feasibility of heterologous production of the xanthone precursor, 2,3',4,6-tetrahydroxybenzophenone, in Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana by expressing the BZL, BPS, and B3'H genes from C. tricuspidata nih.gov.
Future efforts in this area will focus on:
Identifying and cloning the remaining genes in the this compound biosynthetic pathway, particularly the prenyltransferases.
Optimizing the expression of these genes in heterologous hosts to maximize product yield.
Developing fermentation and downstream processing techniques for the large-scale production of this compound.
Advanced Computational Modeling for Predictive Bioactivity and Selectivity
Advanced computational modeling techniques are becoming increasingly valuable in drug discovery and development. These in silico methods can be used to predict the biological activity, selectivity, and pharmacokinetic properties of compounds like this compound, thereby guiding experimental research and reducing the time and cost of drug development.
Molecular docking studies can be employed to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors implicated in cancer and inflammation dovepress.comnih.govosti.govnih.govresearchgate.net. This can help to identify the most likely molecular targets of this compound and to understand the structural basis for its observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with their biological activities. These models can then be used to predict the activity of novel, structurally related compounds, aiding in the design of more potent and selective derivatives dovepress.com.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational modeling. In silico ADMET models can be used to assess the drug-likeness of this compound and to predict its potential pharmacokinetic and toxicity profiles, helping to identify potential liabilities early in the drug development process japsonline.comresearchgate.netnih.govslideshare.netaudreyli.com.
While no specific computational modeling studies have been published for this compound to date, the application of these methods to other xanthone derivatives has demonstrated their utility in predicting anticancer activity and identifying potential drug targets dovepress.com. Future research will undoubtedly leverage these powerful computational tools to accelerate the development of this compound as a therapeutic agent.
Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Responses
To gain a comprehensive understanding of the cellular mechanisms of action of this compound, a systems-level approach that integrates data from multiple "omics" platforms is essential. This multi-omics approach can provide a holistic view of the cellular response to this compound treatment, from changes in gene expression to alterations in protein and metabolite levels.
Proteomics can be used to identify the proteins that are differentially expressed or post-translationally modified in cells treated with this compound. This can provide valuable insights into the cellular pathways and processes that are affected by the compound and can help to identify its direct and indirect molecular targets mdpi.comnih.govias.ac.inrsc.org.
Metabolomics can be used to profile the changes in the cellular metabolome in response to this compound treatment. This can reveal how the compound affects cellular metabolism and can identify biomarkers of its activity nih.govchemrxiv.orgmdpi.comnih.govnih.govresearchgate.net.
By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the cellular response to this compound. This systems-level understanding will be invaluable for:
Elucidating its precise mechanisms of action.
Identifying biomarkers for predicting treatment response.
Discovering potential combination therapies that could enhance its therapeutic efficacy.
While multi-omics studies have not yet been specifically applied to this compound, their successful application in understanding the cellular responses to other natural products and anticancer agents highlights their immense potential for advancing this compound research.
Q & A
Q. How is cudraxanthone M isolated and structurally characterized from plant sources?
this compound is typically isolated using sequential chromatographic techniques. For example, roots of Cudrania species are extracted with solvents like ethyl acetate, followed by silica gel, polyamide, and Sephadex LH-20 column chromatography. Final purification is achieved via semi-preparative HPLC . Structural elucidation employs 1D/2D NMR (e.g., H, C, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm the xanthone scaffold and substituents, such as prenyl or hydroxyl groups .
Q. What are the reported cytotoxic effects of this compound in cancer cell lines?
this compound exhibits variable cytotoxicity depending on cell type and assay conditions:
- IC values : 1.6–11.8 μg/mL against HCT-116 (colorectal), SMMC-7721 (hepatoma), SGC-7901 (gastric), and BGC-823 (gastric) cells .
- Cytotoxicity thresholds : >10 μM in HaCaT keratinocytes, indicating lower toxicity in non-cancerous cells . These differences highlight the importance of cell line selection and assay protocols (e.g., SRB vs. MTT) in interpreting results .
Q. Which analytical techniques are critical for confirming this compound’s purity and identity?
Key methods include:
- Chromatography : HPLC with UV/Vis or MS detection for purity assessment (>95%) .
- Spectroscopy : NMR for stereochemical details and MS for molecular weight confirmation .
- Chemical derivatization : Methylation or acetylation reactions to resolve ambiguous hydroxyl or carbonyl signals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data across studies?
Discrepancies arise from factors such as:
- Cell line variability : Tumor origin (e.g., colorectal vs. glioblastoma) impacts drug response .
- Assay conditions : Incubation time, serum concentration, and endpoint detection method (e.g., resazurin reduction vs. LDH leakage) .
- Dosage metrics : μg/mL vs. μM units complicate cross-study comparisons. Standardized reporting (e.g., μM with molecular weight) is recommended .
Q. What molecular mechanisms underlie this compound’s anti-cancer activity?
While direct mechanistic studies on this compound are limited, related xanthones inhibit cancer growth via:
- Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase activation .
- Cell cycle arrest : Blockade at G1/S phase via cyclin-dependent kinase inhibition .
- Reactive oxygen species (ROS) modulation : ROS accumulation triggers oxidative stress-dependent cell death . Similar pathways are hypothesized for this compound, warranting targeted kinase assays and transcriptomic profiling .
Q. How does this compound compare to other xanthones in efficacy and selectivity?
- Potency : this compound (IC 1.6–11.8 μg/mL) is less potent than cudraxanthone L (>2 μM) but more active than cudraxanthone D (>5 μM) in cytotoxicity assays .
- Selectivity : Structural features (e.g., prenylation at C-2) enhance membrane permeability and target binding compared to non-prenylated analogs . Structure-activity relationship (SAR) studies using synthetic derivatives are needed to optimize selectivity .
Q. What are the challenges in studying this compound’s pharmacokinetics and in vivo efficacy?
Key hurdles include:
- Low bioavailability : Poor aqueous solubility limits absorption; formulation strategies (e.g., nanoencapsulation) are under exploration .
- Metabolic instability : Phase I/II metabolism (e.g., glucuronidation) reduces plasma concentrations. LC-MS/MS methods are used to track metabolites .
- Toxicity thresholds : Maximum non-toxic dose (MNTD) must be established in animal models before efficacy trials, following protocols from neuroprotection studies .
Q. How can researchers design experiments to explore synergistic effects of this compound with existing therapies?
- Combination screening : Use checkerboard assays to calculate combination indices (CI) with chemotherapeutics (e.g., doxorubicin) .
- Mechanistic synergy : Test whether this compound enhances ROS generation or inhibits drug efflux pumps (e.g., P-glycoprotein) in multidrug-resistant cells .
- In vivo validation : Xenograft models with co-administration protocols to assess tumor growth suppression and systemic toxicity .
Q. Methodological Considerations
- Reproducibility : Document solvent purity, column batch numbers, and NMR spectrometer parameters to ensure replicability .
- Data transparency : Share raw spectra, cytotoxicity datasets, and statistical codes in supplementary materials .
- Ethical compliance : Obtain IRB approval for cell line use and adhere to ARRIVE guidelines for animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
